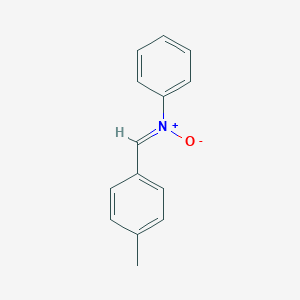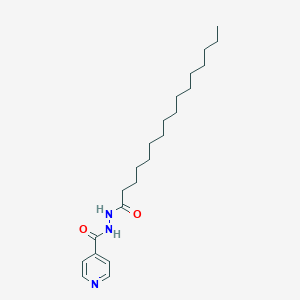
1-Isonicotinyl-2-palmitoyl hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isonicotinyl-2-palmitoyl hydrazine, also known as IPH, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. This compound is a hydrazine derivative that has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 1-Isonicotinyl-2-palmitoyl hydrazine is not fully understood, but studies suggest that it may target multiple cellular pathways. In cancer cells, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to inhibit the activity of histone deacetylases, leading to the upregulation of pro-apoptotic genes. In inflammation, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In viral infections, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to inhibit viral entry and replication.
Biochemical and physiological effects:
1-Isonicotinyl-2-palmitoyl hydrazine has been shown to have several biochemical and physiological effects. In cancer cells, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to reduce the production of pro-inflammatory cytokines and inhibit immune cell activation. In viral infections, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to inhibit viral replication and reduce viral load.
Vorteile Und Einschränkungen Für Laborexperimente
1-Isonicotinyl-2-palmitoyl hydrazine has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and broad-spectrum activity against various diseases. However, 1-Isonicotinyl-2-palmitoyl hydrazine also has some limitations, including its poor solubility in water and limited stability in biological systems.
Zukünftige Richtungen
There are several future directions for 1-Isonicotinyl-2-palmitoyl hydrazine research, including the development of more efficient synthesis methods, the optimization of 1-Isonicotinyl-2-palmitoyl hydrazine formulations for improved solubility and stability, and the evaluation of 1-Isonicotinyl-2-palmitoyl hydrazine in animal models for various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-Isonicotinyl-2-palmitoyl hydrazine and to identify potential drug targets for 1-Isonicotinyl-2-palmitoyl hydrazine-based therapies.
Conclusion:
1-Isonicotinyl-2-palmitoyl hydrazine is a synthetic compound that has shown promising potential for therapeutic applications in various diseases. Its anti-tumor, anti-inflammatory, and anti-viral properties make it a promising candidate for further research and development. While there are still many unknowns about the mechanism of action of 1-Isonicotinyl-2-palmitoyl hydrazine, its broad-spectrum activity and low toxicity make it a valuable tool for studying various cellular pathways. Future research will continue to explore the potential of 1-Isonicotinyl-2-palmitoyl hydrazine for therapeutic applications in various diseases.
Synthesemethoden
1-Isonicotinyl-2-palmitoyl hydrazine can be synthesized through a multistep process involving the reaction of isonicotinic acid with palmitic acid. The resulting product is then treated with hydrazine hydrate to form 1-Isonicotinyl-2-palmitoyl hydrazine. This synthesis method has been optimized to produce high yields of pure 1-Isonicotinyl-2-palmitoyl hydrazine.
Wissenschaftliche Forschungsanwendungen
1-Isonicotinyl-2-palmitoyl hydrazine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to inhibit tumor cell growth and induce apoptosis in several cancer cell lines. Inflammation research has shown that 1-Isonicotinyl-2-palmitoyl hydrazine can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In viral infection research, 1-Isonicotinyl-2-palmitoyl hydrazine has been shown to inhibit the replication of several viruses, including HIV-1, HCV, and SARS-CoV-2.
Eigenschaften
CAS-Nummer |
101524-04-3 |
|---|---|
Produktname |
1-Isonicotinyl-2-palmitoyl hydrazine |
Molekularformel |
C22H37N3O2 |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
N'-hexadecanoylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C22H37N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(26)24-25-22(27)20-16-18-23-19-17-20/h16-19H,2-15H2,1H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
QSWPYIVJVYOTCN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NNC(=O)C1=CC=NC=C1 |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NNC(=O)C1=CC=NC=C1 |
Synonyme |
1-isonicotinyl-2-palmitoyl hydrazine INH-PALM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



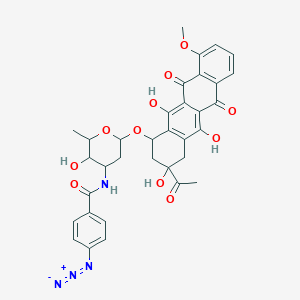
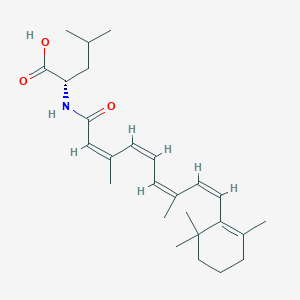
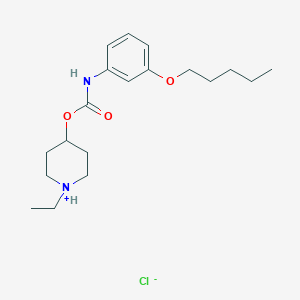

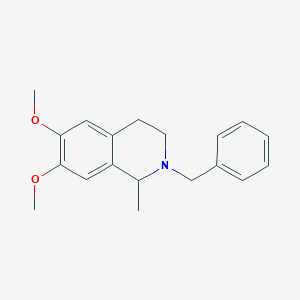
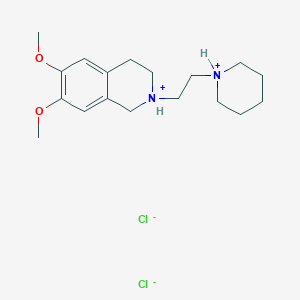

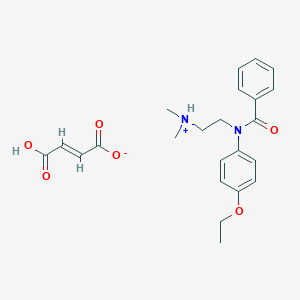
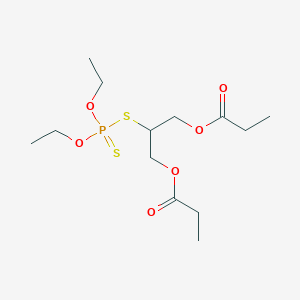
![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)

![[(2R,6R)-6-[(7S,10S,12R,13R,17S)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B216944.png)
